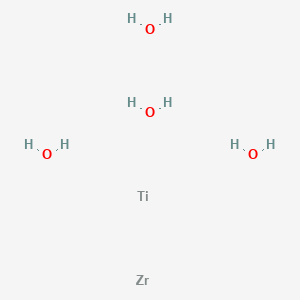

Titanium;zirconium;tetrahydrate

Descripción

Zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) is a crystalline compound synthesized by reacting zirconium oxide or hydroxide with concentrated sulfuric acid, forming a hydrated structure with four water molecules . It is widely utilized in industrial catalysis, material synthesis, and as a precursor for advanced ceramics.

Propiedades

IUPAC Name |

titanium;zirconium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Ti.Zr/h4*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJZHBHNQJPGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ti].[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O4TiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431556 | |

| Record name | Zirconium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-70-3 | |

| Record name | Zirconium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium zirconium tetrahydrate can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the co-precipitation of titanium and zirconium salts in an aqueous solution, followed by the addition of a base to induce the formation of the tetrahydrate compound. The reaction conditions typically include controlled pH, temperature, and concentration of the reactants to ensure the formation of a homogeneous product .

Industrial Production Methods: In industrial settings, the production of titanium zirconium tetrahydrate often involves large-scale co-precipitation processes. The reactants, such as titanium tetrachloride and zirconium oxychloride, are mixed in precise ratios and subjected to controlled precipitation conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Titanium zirconium tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both titanium and zirconium, which can exhibit different oxidation states and coordination environments.

Common Reagents and Conditions: Common reagents used in the reactions of titanium zirconium tetrahydrate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathways and products .

Major Products Formed: The major products formed from the reactions of titanium zirconium tetrahydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides of titanium and zirconium, while substitution reactions can produce various organometallic complexes .

Aplicaciones Científicas De Investigación

Chemical Processing Industry

Corrosion Resistance and Stability

Zirconium compounds are renowned for their corrosion resistance, making them ideal for use in harsh chemical environments. Titanium zirconium tetrahydrate is particularly valued in the chemical processing industry for its stability and solubility in water, which facilitates its use in various chemical reactions and processes.

- Applications:

- Used as a corrosion-resistant material in reactors, heat exchangers, and piping systems.

- Serves as a precursor for producing other zirconium compounds that are utilized in various chemical syntheses.

Table 1: Comparison of Zirconium Compounds in Chemical Processing

| Compound | Corrosion Resistance | Solubility (in water) | Application Area |

|---|---|---|---|

| Zirconium sulfate tetrahydrate | High | Very High | Reactors, heat exchangers |

| Zirconium oxide | Moderate | Low | Catalysts, ceramics |

| Zirconium chloride | High | Moderate | Chemical synthesis |

Medical Applications

Biocompatibility and Use in Implants

Titanium and its alloys are widely used in medical applications due to their biocompatibility. The incorporation of zirconium compounds enhances the properties of titanium-based implants.

- Applications:

- Used in orthopedic implants such as artificial joints and fracture fixation devices.

- Employed in dental implants due to their strength and resistance to corrosion.

Case Study: Titanium-Zirconium Alloy Implants

A study by Daido Steel highlights the successful application of titanium-zirconium alloys in artificial hip joints. These materials exhibit excellent mechanical properties and biocompatibility, leading to improved patient outcomes post-surgery .

Environmental Technologies

Wastewater Treatment

Zirconium compounds, including titanium zirconium tetrahydrate, have been explored for their effectiveness in wastewater treatment processes. Their ability to form stable complexes with various pollutants enhances their utility in environmental remediation.

- Applications:

- Used for the removal of heavy metals from industrial wastewater.

- Acts as a flocculant to aid in the sedimentation of suspended solids.

Table 2: Effectiveness of Titanium Zirconium Tetrahydrate in Wastewater Treatment

| Pollutant Type | Removal Efficiency (%) | Mechanism |

|---|---|---|

| Heavy metals | Up to 95% | Complexation |

| Suspended solids | Up to 90% | Flocculation |

Mecanismo De Acción

The mechanism of action of titanium zirconium tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactants, leading to enhanced reaction rates and selectivity. In biomedical applications, the compound’s surface properties and biocompatibility play a crucial role in its interaction with biological tissues and cells .

Comparación Con Compuestos Similares

Key Properties:

| Property | Value/Description |

|---|---|

| Chemical Formula | Zr(SO₄)₂·4H₂O |

| Molecular Weight | 355.396 g/mol |

| Density | 3.22 g/cm³ |

| Melting Point | 125°C |

| Solubility | Soluble in acidic media |

| Applications | Catalysis, TiO₂ coating, ion exchange |

Its acidic nature and thermal stability make it effective in organic synthesis, such as esterification reactions, where it acts as a catalyst . For example, layered zirconium sulfate tetrahydrate facilitates the synthesis of 2-ethoxyethyl acetate via hydrogen bonding between hydroxyl groups and crystal water .

Comparison with Similar Compounds

Titanium-Based Sulfates and Hydrates

While titanium sulfate tetrahydrate (Ti(SO₄)₂·4H₂O) is less documented, titanium(IV) oxide sulfate sulfuric acid hydrate (TiO(SO₄)·H₂SO₄·H₂O) is used in sorbent synthesis. Key differences include:

- Thermal Stability : Zirconium sulfate tetrahydrate exhibits higher thermal stability (melting point: 125°C) compared to titanium analogs, which often decompose at lower temperatures .

- Catalytic Activity : Zirconium sulfate tetrahydrate demonstrates superior catalytic efficiency in esterification due to its stable acidic sites, whereas titanium sulfates are more commonly employed in photocatalysis or composite materials .

- Structural Role : Titanium compounds like titanium butoxide (C₁₂H₂₈O₄Ti) are preferred in sol-gel processes for ceramics, while zirconium sulfate is used in ion-exchange resins .

Group IV Metal Sulfates (Hafnium)

Zirconium and hafnium sulfates share structural similarities, but hafnium impurities in zirconium compounds can affect catalytic performance. For instance, hafnium-containing zirconium sulfate may alter reaction kinetics due to subtle differences in ionic radius and Lewis acidity .

Other Tetrahydrated Metal Sulfates

- Aluminum Sulfate Hydrate (Al₂(SO₄)₃·18H₂O) : Highly water-soluble but less thermally stable (decomposes at 770°C) compared to zirconium sulfate .

- Iron(III) Sulfate Hydrate (Fe₂(SO₄)₃·xH₂O) : Exhibits redox activity but lacks the structural acidity required for esterification .

Data Tables

Table 1: Comparative Properties of Tetrahydrated Sulfates

Table 2: Catalytic Performance in Esterification

| Catalyst | Reaction Efficiency (%) | Activation Energy (kJ/mol) |

|---|---|---|

| Zr(SO₄)₂·4H₂O | 92 | 45.3 |

| Hf-Containing Zr Sulfate | 85 | 48.1 |

| TiO₂-SO₄²⁻ | 78 | 52.6 |

Research Findings

- Catalytic Mechanisms : Zirconium sulfate tetrahydrate’s surface acidity and hydrogen-bonding network enable efficient proton transfer in esterification, achieving 92% yield in 2-ethoxyethyl acetate synthesis .

- Composite Materials : Mixed zirconium-titanium phosphates (e.g., ZrTiP) show enhanced lithium-ion adsorption, highlighting synergistic effects between Zr and Ti .

- Thermal Behavior : Zirconium sulfate retains structural integrity up to 125°C, while titanium analogs degrade at lower temperatures, limiting their use in high-temperature processes .

Actividad Biológica

Titanium and zirconium are metals known for their biocompatibility and mechanical properties, making them suitable for various biomedical applications. The compound "Titanium;zirconium;tetrahydrate" specifically refers to titanium and zirconium in their hydrated forms, which can influence their biological activity. This article reviews the biological activity of this compound, focusing on its interaction with biological systems, toxicity, and potential applications in medicine.

Titanium and zirconium tetrahydrates can be synthesized through various chemical methods, often involving the use of sulfate solutions. For instance, titanium(IV) sulfate and zirconium(IV) sulfate tetrahydrate can be combined in acidic conditions to form a stable compound that retains the properties of both metals while enhancing their biological activity due to hydration.

1. Biocompatibility

Biocompatibility is a critical factor for materials used in medical implants. Research indicates that titanium and zirconium compounds exhibit excellent biocompatibility. A study comparing titanium alloys showed that titanium-zirconium-niobium-silicon (TNZS) alloys had favorable cell-material interactions, suggesting that titanium-zirconium combinations could enhance cellular responses in orthopedic applications .

2. Cell Proliferation and Osteogenic Differentiation

The presence of titanium dioxide (TiO2) coatings on zirconia surfaces has been shown to significantly improve surface roughness and hydrophilicity, promoting osteogenic differentiation of mesenchymal stem cells (MC3T3-E1). This modification enhances cell proliferation and mineralization, indicating a positive influence on bone integration .

Toxicity Studies

Toxicological assessments have indicated that zirconium compounds are generally non-toxic; however, certain forms can lead to adverse biological effects. For example, studies have shown that soluble zirconium compounds may cause mild toxicity at high concentrations but do not exhibit significant carcinogenic properties .

Table 1: Toxicity Overview of Zirconium Compounds

| Compound Type | Toxicity Level | Observations |

|---|---|---|

| Soluble Zirconium | Low | Mild effects on body weight in older animals |

| Zirconium Tetrahydrate | Non-toxic | Generally inert in human tissues |

| Strongly Acidic Forms | High | Corrosive effects on biological tissues |

Case Study 1: Oral Mucosa Analysis

A pilot study analyzed the levels of titanium and zirconium in the oral mucosa around dental implants. It found that titanium was present even in subjects without implants, suggesting environmental exposure or contamination from dietary sources like titanium dioxide (TiO2) candies. Zirconium was only detected in patients with zirconia implants . This highlights the importance of monitoring external sources of these metals when assessing their biological impact.

Case Study 2: Inflammatory Conditions

Research on the electrochemical behavior of titanium alloys under inflammatory conditions revealed that reactive oxygen species (ROS) could significantly affect corrosion resistance. The presence of biomolecules like albumin altered the degradation rates of titanium surfaces, which is crucial for understanding how these materials behave in vivo during inflammatory responses .

Q & A

Q. What are the standard protocols for synthesizing zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) in aqueous systems?

Zirconium sulfate tetrahydrate is typically synthesized via acid leaching of zirconium precursors. A common method involves dissolving zirconium carbonate or baddeleyite (ZrO₂) in concentrated sulfuric acid under controlled temperature (80–100°C). The solution is evaporated to induce crystallization, yielding tetrahydrate crystals . For higher purity, supercritical CO₂-assisted processes can be employed, where precursors like zirconium acetate hydroxide are solubilized with nitric acid and co-solvents (e.g., pentane) to optimize nucleation . Table 1: Synthesis Methods Comparison

| Precursor | Acid Used | Temperature | Key Steps | Reference |

|---|---|---|---|---|

| Baddeleyite | H₂SO₄ | 100°C | Acid leaching, crystallization | |

| Zirconium acetate hydroxide | HNO₃ | 40°C (CO₂) | Supercritical CO₂-assisted |

Q. Which characterization techniques are critical for verifying the purity and structure of zirconium sulfate tetrahydrate?

- Thermogravimetric Analysis (TGA): Quantifies water of crystallization (≈4 H₂O molecules) by measuring mass loss at 100–200°C .

- X-ray Diffraction (XRD): Confirms crystal structure and phase purity by matching peaks to reference patterns (e.g., JCPDS 00-030-1492) .

- Nuclear Magnetic Resonance (NMR) Crystallography: Resolves coordination environments of zirconium in crystalline products, particularly for complexes like zirconium mandelate .

Q. What safety protocols are essential when handling zirconium sulfate tetrahydrate in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in fume hoods to avoid inhalation of dust or acidic vapors.

- Storage: Keep in sealed containers in dry, cool environments to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How do kinetic effects influence the synthesis of zirconium complexes when using sulfate precursors versus oxychlorides?

Zirconium sulfate tetrahydrate exhibits delayed precipitation compared to oxychlorides due to slower ligand exchange kinetics. This allows better control over nucleation in aqueous systems, as observed in the synthesis of zirconium mandelate. Adjusting reaction pH (4–6) and temperature (60–75°C) optimizes crystallinity by balancing hydrolysis and ligand coordination rates .

Q. What computational methods are effective for studying the thermal stability of tetrahydrate complexes?

Ab Initio Molecular Dynamics (AIMD): Simulates structural fluctuations under thermal stress. For example, AIMD at 25–111 K revealed that superoxide tetrahydrate clusters retain symmetry despite vibrational motions, validating their stability in experimental spectra . Pair simulations with experimental TGA/XRD data to correlate decomposition pathways.

Q. How can zirconium sulfate tetrahydrate enhance the surface properties of titanium dioxide (TiO₂) pigments?

Zirconium sulfate acts as a coating agent for TiO₂ particles to improve gloss and weather resistance. A method involves:

Q. What strategies address contradictions in experimental outcomes when synthesizing zirconium-based coordination polymers?

Discrepancies often arise from precursor reactivity or pH variability. For example, zirconium sulfate’s delayed precipitation vs. oxychloride’s rapid hydrolysis requires:

Q. How do alloying titanium with zirconium impact mechanical properties in biomedical applications?

Ti–5Zr alloys exhibit superior wear resistance and microhardness (≈350 HV) compared to pure Ti (≈200 HV). Key steps for evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.